3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
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Overview
Description
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one, commonly known as Clomazone, is a herbicide belonging to the family of chromone compounds. It is widely used in agriculture to control weeds in various crops, including soybeans, cotton, peanuts, and corn. Clomazone is known for its broad-spectrum activity and effectiveness in controlling both annual and perennial weeds.
Mechanism of Action
The mechanism of action of Clomazone involves the inhibition of the biosynthesis of carotenoids, which are essential pigments for the photosynthetic process in plants. Clomazone inhibits the activity of the enzyme phytoene desaturase, which catalyzes the conversion of phytoene to lycopene, a precursor of carotenoids. This leads to the accumulation of phytoene and the depletion of carotenoids, resulting in the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have a low toxicity profile and is considered safe for use in agriculture. In mammals, Clomazone is rapidly metabolized and excreted, with no evidence of accumulation in the body. However, studies have shown that Clomazone can cause oxidative stress and DNA damage in some cell types, indicating a potential for genotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of Clomazone is its broad-spectrum activity, which makes it effective in controlling a wide range of weeds. Clomazone is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of Clomazone is its potential for genotoxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of Clomazone. One area of interest is the potential for Clomazone as an antifungal agent. Further studies are needed to determine the efficacy of Clomazone against a broader range of fungal species and to investigate its mechanism of action. Another area of interest is the potential for Clomazone as an anti-inflammatory agent. Preclinical studies have shown promising results, and further studies are needed to determine its potential as a therapeutic agent. Additionally, the development of new formulations and delivery systems for Clomazone may improve its efficacy and reduce its potential for genotoxicity.
Synthesis Methods
The synthesis of Clomazone involves the reaction of 3-(4-chloro-3-methylphenoxy)phenol with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction proceeds through an esterification process followed by a nucleophilic substitution reaction to yield Clomazone. The synthesis of Clomazone has been well-documented in the literature and can be easily reproduced in the laboratory.
Scientific Research Applications
Clomazone has been extensively studied for its herbicidal properties and has been found to be effective in controlling a wide range of weeds. In addition to its herbicidal properties, Clomazone has also been investigated for its potential as an antifungal agent. Studies have shown that Clomazone inhibits the growth of several fungal species, including Fusarium oxysporum and Rhizoctonia solani. Clomazone has also been studied for its potential as an anti-inflammatory agent, with promising results in preclinical studies.
properties
IUPAC Name |
3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O4/c1-8-6-10(3-5-12(8)18)24-15-14(23)11-4-2-9(22)7-13(11)25-16(15)17(19,20)21/h2-7,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVHGNFEWBJZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
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